5-Bromo-2-methylisoquinolin-1(2H)-one
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Overview
Description
5-Bromo-2-methylisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline. The presence of a bromine atom at the 5th position and a methyl group at the 2nd position makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylisoquinolin-1(2H)-one typically involves the bromination of 2-methylisoquinolin-1(2H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of isoquinoline derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction reactions can produce quinoline derivatives with different oxidation states.
Scientific Research Applications
5-Bromo-2-methylisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the isoquinoline ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromoisoquinoline
- 2-Methylisoquinoline
- 5-Bromo-1H-indazole
- 4-Bromoisoquinoline
Uniqueness
5-Bromo-2-methylisoquinolin-1(2H)-one is unique due to the presence of both a bromine atom and a methyl group on the isoquinoline ring This combination of substituents imparts distinct chemical properties, making it valuable for specific research applications
Properties
IUPAC Name |
5-bromo-2-methylisoquinolin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCBXWHELADABE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=CC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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